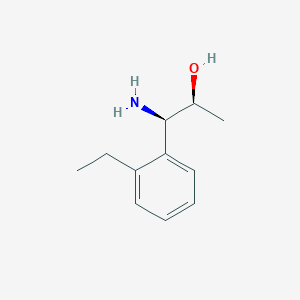
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and an ethanone group. This compound is known for its unique chemical properties, including high stability and significant electronic effects due to the presence of the trifluoromethyl group .
Vorbereitungsmethoden
The synthesis of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed by reacting a suitable precursor with a trifluoromethylating agent.
Attachment to the Phenyl Ring: The cyclopropyl ring is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethanone Group: Finally, the ethanone group is introduced through an oxidation reaction.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one can be compared with other similar compounds such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group and a phenyl ring but lacks the cyclopropyl ring, making it less sterically hindered.
1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: This compound has an alcohol group instead of an ethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, cyclopropyl ring, and ethanone group, which together confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H11F3O |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
1-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]ethanone |
InChI |
InChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
WUTRCAACSOSTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


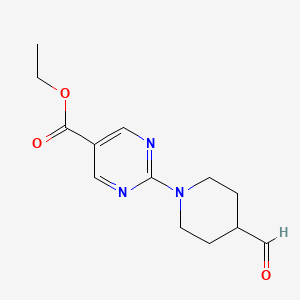

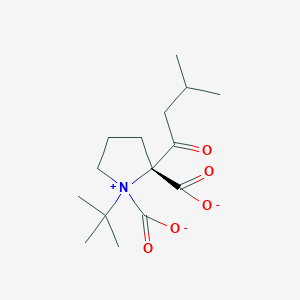
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
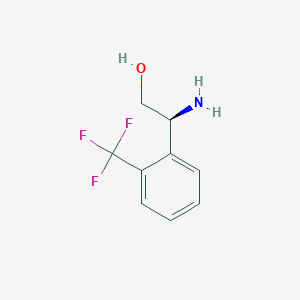


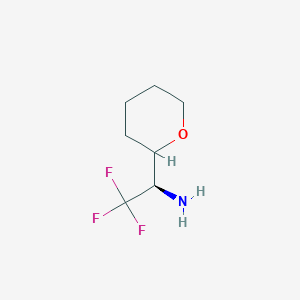

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
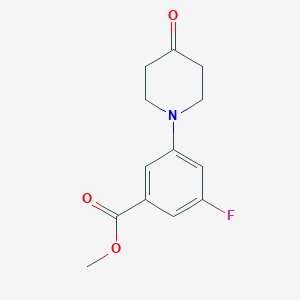

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
